6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4O2/c11-9-4-10(14-5-13-9)15-6-1-2-8(16(17)18)7(12)3-6/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDSINDEXVWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=CC(=NC=N2)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine, with a molecular formula of CHClFNO and a molecular weight of 268.63 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro group and a nitrophenyl moiety, which are known to influence its biological activity. The molecular structure is represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHClFNO |
| Molecular Weight | 268.63 g/mol |
| CAS Number | 1529768-30-6 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antibacterial and antifungal activities. For instance, the presence of halogen substituents has been linked to enhanced bioactivity against various bacterial strains.
Case Study: Antibacterial Efficacy
In a comparative study assessing various pyrimidine derivatives, compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
Anticancer Activity
The compound's anticancer potential is also noteworthy. Research into structurally related pyrimidine derivatives has shown promising cytotoxic effects across various cancer cell lines.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the phenyl substituent significantly impact cytotoxicity. For example, compounds with electron-withdrawing groups like nitro or halogens exhibited enhanced activity against HepG2 liver cancer cells, with IC values ranging from 43.15 to 68.17 µM .
Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Bacillus subtilis | 4.69 µM |
| Staphylococcus aureus | 5.64 µM | |
| Escherichia coli | 8.33 µM | |
| Antifungal | Candida albicans | MIC: 16.69 µM |
| Fusarium oxysporum | MIC: 56.74 µM | |
| Anticancer | HepG2 | IC50: 43.15 - 68.17 µM |
Comparison with Similar Compounds
Core Modifications
Substituent Effects
- Electron-Withdrawing Groups (EWGs) :
- The 3-fluoro-4-nitrophenyl group in the target compound provides strong EW effects, favoring charge-transfer interactions in enzyme active sites.
- 4-Methylsulfonylphenyl () enhances target selectivity via polar interactions, contributing to PI5P4Kγ inhibition .
- Trifluoromethoxy () increases metabolic stability and membrane permeability due to its lipophilic nature.
Preparation Methods
Synthesis of Intermediate 3-(2-chloropyrimidin-4-yl)aniline
- Step 1: Suzuki coupling of 2,4-dichloropyrimidine with a boronic acid derivative (e.g., 3-nitrophenylboronic acid) selectively substitutes the 4-chloro position, yielding 2-chloro-4-(3-nitrophenyl)pyrimidine.
- Step 2: Reduction of the nitro group on the phenyl ring to form the corresponding aniline derivative 3-(2-chloropyrimidin-4-yl)aniline.
This intermediate is pivotal as it sets the stage for further functionalization at the pyrimidine 6-position if required.
Nucleophilic Aromatic Substitution for Amine Formation
- The 4-chloro substituent on the pyrimidine ring is displaced by the nucleophilic amine group of 3-fluoro-4-nitroaniline.
- Reaction is typically carried out in polar aprotic solvents such as N-methyl-2-pyrrolidone or acetonitrile.
- Mild heating (e.g., 55–60°C) facilitates substitution.
- The reaction mixture is stirred for several hours (commonly 3 hours) to ensure completion.
Workup and Purification
- After reaction completion, the mixture is cooled and treated with water.
- pH adjustment is performed using aqueous sodium carbonate to precipitate the product.
- Extraction with ethyl acetate or similar solvents separates the organic layer containing the product.
- The organic layer is dried and solvents removed under reduced pressure.
- The crude product is purified by recrystallization from appropriate solvents (e.g., water or mixtures of ethyl acetate and methylcyclohexane).
- Final drying yields the pure this compound as a solid.
Reaction Conditions and Solvent Selection
| Step | Solvent(s) Used | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Suzuki Coupling | Typical Suzuki solvents (e.g., toluene, ethanol/water) | Reflux | 6–12 | Selective substitution at 4-chloro site |
| Nitro Group Reduction | Hydrogenation or chemical reduction solvents (e.g., ethanol) | Room temp to mild heating | 2–4 | Generates aniline intermediate |
| Nucleophilic Aromatic Substitution | N-methyl-2-pyrrolidone, acetonitrile | 55–60 | 3 | Facilitates substitution at 4-position |
| Workup and Purification | Water, ethyl acetate, methylcyclohexane | Ambient | Variable | pH adjustment and recrystallization |
Research Findings and Observations
- The selective Suzuki coupling at the 4-chloro position without affecting the 2-chloro substituent is critical for obtaining the desired intermediate, as confirmed by NOESY NMR experiments.
- The electron-deficient pyrimidine ring enhances the susceptibility of the 4-chloro substituent to nucleophilic attack while preserving the 6-chloro group, allowing for selective functionalization.
- The choice of solvent and temperature is crucial to maximize yield and purity, with polar aprotic solvents favoring the nucleophilic aromatic substitution step.
- The purification protocol involving pH adjustment and solvent extraction effectively isolates the product, minimizing impurities and residual solvents.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Suzuki Coupling | 2,4-Dichloropyrimidine + 3-nitrophenylboronic acid | Pd catalyst, base, reflux in toluene/ethanol-water | 2-Chloro-4-(3-nitrophenyl)pyrimidine |
| 2 | Nitro Reduction | 2-Chloro-4-(3-nitrophenyl)pyrimidine | Hydrogenation or chemical reducing agent | 3-(2-Chloropyrimidin-4-yl)aniline |
| 3 | Nucleophilic Aromatic Substitution | 3-(2-Chloropyrimidin-4-yl)aniline + 3-fluoro-4-nitroaniline | N-methyl-2-pyrrolidone, 55–60°C, 3 h | This compound |
| 4 | Workup and Purification | Reaction mixture | Water, pH adjustment, ethyl acetate extraction, recrystallization | Pure target compound |
Q & A
(Basic) What synthetic methodologies are recommended for preparing 6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine with high purity?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. A common approach is:
Core Pyrimidine Formation : Start with a 6-chloropyrimidin-4-amine scaffold.
Aromatic Substitution : React with 3-fluoro-4-nitroaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 5–12 hours .
Purification : Use column chromatography (silica gel, chloroform/methanol eluent) followed by recrystallization (methanol or ethanol) to achieve >95% purity .
Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to minimize byproducts (e.g., di-substituted derivatives).
(Basic) What analytical techniques are critical for confirming the molecular structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₀H₇ClFN₃O₂: 256.02 g/mol).
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
Standardize Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Replicate experiments with independent synthetic batches .
Structural Confirmation : Verify if discrepancies stem from impurities (e.g., residual solvents) via LC-MS .
Comparative Analysis :
(Advanced) What strategies optimize the reaction yield for introducing the 3-fluoro-4-nitrophenyl group?
Answer:
- Solvent Optimization : Use DMF or NMP to enhance solubility of the nitroaryl amine .
- Catalysis : Add CuI (5 mol%) or Pd(PPh₃)₄ to facilitate coupling reactions .
- Temperature Control : Maintain 90–100°C to balance reaction rate and decomposition .
- Workup : Extract unreacted starting materials with ethyl acetate to improve yield (70–85%) .
(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Analog Synthesis :
- Vary substituents on the pyrimidine (e.g., replace Cl with Br, CF₃) and aryl group (e.g., replace NO₂ with CN) .
Biological Testing :
Computational Modeling :
- Perform docking studies (e.g., AutoDock Vina) to correlate substituent electronic profiles with binding affinity .
Data Analysis :
- Use multivariate regression to identify key structural determinants (e.g., Hammett σ values for nitro groups) .
(Basic) What solubility challenges are associated with this compound, and how can they be addressed?
Answer:
(Advanced) How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C4 on pyrimidine) prone to substitution .
- Reaction Pathway Simulation : Use software like Gaussian or ORCA to model transition states and activation energies for Cl displacement .
- Validation : Compare predicted intermediates with LC-MS data from reaction aliquots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
